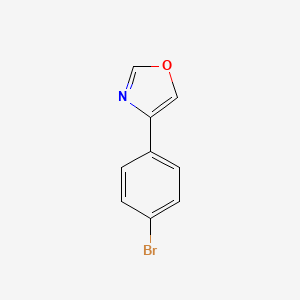

4-(4-溴苯基)噁唑

描述

4-(4-Bromophenyl)oxazole is a compound that belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structural motif is prevalent in various natural products and synthetic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through different methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been shown to temper the reactivity of the postulated intermediate, a terminal α-oxo gold carbene, leading to the formation of the oxazole ring . Another method reported the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides using solar photo-thermochemical processes, which is considered a greener methodology .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be analyzed using various spectroscopic techniques. For instance, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated using NMR, FT-IR, and computational methods. The study provided insights into the optimized molecular structure, vibrational frequencies, and potential energy distribution of the normal modes of vibrations .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The synthesis of 4-bromomethyl-2-chlorooxazole and its subsequent palladium-catalyzed cross-coupling reactions to make a range of 2,4-disubstituted oxazoles have been described. These reactions show selectivity for the 4-bromomethyl position and can be carried out using Stille or Suzuki coupling methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure and reactivity. For example, the antimicrobial properties of certain oxazole derivatives have been reported, indicating their potential as bioactive molecules . Additionally, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been characterized by single-crystal X-ray diffraction analysis, providing detailed information on their crystallographic parameters and intermolecular interactions .

科学研究应用

抗原虫活性

已合成4-(4-溴苯基)噁唑衍生物,并对其抗原虫活性进行评估。Carballo等人(2017年)的研究表明,2-氨基-4-(对溴苯基)-噁唑对滴虫性阴道滴虫(Trichomonas vaginalis)表现出显著的抗滴虫活性,IC50值为1.89μM,表明其作为抗原虫药物的潜力(Carballo et al., 2017)。

合成和代谢

已研究4-(4-溴苯基)噁唑及其衍生物的合成和代谢途径。Arora等人(2012年)探讨了各种4-或5-取代的2H-噁唑(包括5-(3-溴苯基)噁唑)的环氧化,形成相应的2-噁唑酮,突出了细胞质醛氧化酶在这一过程中的作用(Arora et al., 2012)。

抗菌和抗真菌活性

已经研究了4-(4-溴苯基)噁唑衍生物的抗菌和抗真菌潜力。Apostol等人(2022年)合成并评估了新型N-{4-[(4-溴苯基)磺酰]苯甲酰}-L-缬氨酸衍生物,展示了对革兰氏阳性病原体,特别是肠球菌生物膜相关感染的有希望的抗菌效果(Apostol et al., 2022)。

抗氧化和抗癌活性

研究还调查了4-(4-溴苯基)噁唑衍生物的抗氧化和抗癌性质。Mathew等人(2013年)合成了新型2,4-二苯噁唑衍生物,其中特定化合物对HepG2和HeLa细胞系表现出显著的抗癌活性,突显了这些衍生物在癌症治疗中的潜力(Mathew et al., 2013)。

电荷传输和非线性光学性质

已研究4-(4-溴苯基)噁唑衍生物在电子学和光子学中的潜力。Irfan等人(2018年)研究了一种噁唑衍生物的电光学、电荷传输和非线性光学性质,表明其在有机发光二极管和其他电子设备中的适用性(Irfan et al., 2018)。

合成技术和应用

Liet al.(2011年)提供了关于噁唑的C-4溴化的区域选择性的见解,展示了对溴代噁唑衍生物合成至关重要的技术,这些技术在Suzuki-Miyaura和Negishi偶联反应中具有应用(Li et al., 2011)。

镇痛活性和组织病理学评估

Bărbuceanu等人(2020年)研究了4-(4-溴苯基)噁唑衍生物的镇痛性能和安全性。他们合成了新化合物,表现出显著的镇痛活性,并在组织病理学评估中表现出低毒性,表明其作为止痛剂的潜力(Bărbuceanu等人,2020)。

有机合成和天然产物

Hassner和Fischer(1993年)讨论了噁唑的多功能性,包括4-(4-溴苯基)噁唑,在有机合成中的潜力。他们强调了噁唑能够发生导致芳香族取代或加成产物的反应,这些反应对含有吡啶或呋喃环的天然产物的合成非常有价值(Hassner & Fischer, 1993)。

安全和危害

The safety information for “4-(4-Bromophenyl)oxazole” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305+351+338, P302+352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

未来方向

Oxazole is an important moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium . In the future, it is imperative to develop alternate metal-free synthetic routes .

作用机制

Target of Action

4-(4-Bromophenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The presence of the bromophenyl group at the 4-position could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that 4-(4-Bromophenyl)oxazole may affect multiple biochemical pathways.

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

It has been reported that 4-(4-bromophenyl)-2-tert-butyloxazole, a similar compound, was found to be one of the most active compounds in an antibacterial potential study .

属性

IUPAC Name |

4-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZBHACCQAUBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624676 | |

| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54289-73-5 | |

| Record name | 4-(4-Bromophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54289-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

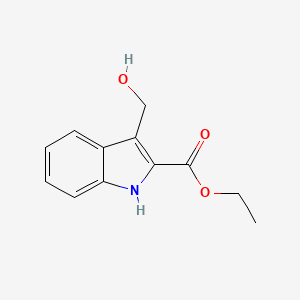

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

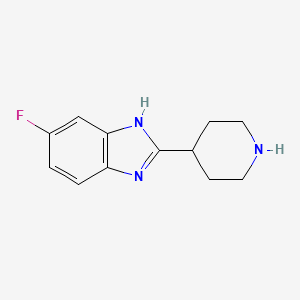

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)